
tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate (TBCPC) is an organic compound that has been used for various scientific research applications. TBCPC is a relatively new compound, having been synthesized in the early 2000s. It is a derivative of piperazine, an organic compound that is commonly used in the pharmaceutical and chemical industries. It has a unique structure, with a tert-butyl group attached to the piperazine ring, and a carbamothioylethyl group bound to the carboxylate group. This structure gives TBCPC several unique properties, which make it useful for a variety of scientific research applications.
Applications De Recherche Scientifique
Tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate has been used for a variety of scientific research applications. It has been used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs. It has also been used to study the structure and function of proteins and enzymes. In addition, it has been used to study the structure and function of nucleic acids and other biological molecules.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate is not well understood. However, it is believed to interact with the active sites of proteins and enzymes, and to modulate the activity of these proteins and enzymes. It is also believed to interact with the active sites of nucleic acids, and to modulate the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to interact with proteins and enzymes, and to modulate their activity. It is also believed to interact with nucleic acids, and to modulate the activity of these molecules. In addition, it is believed to have an effect on cell metabolism and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate is a relatively new compound, and there are still some limitations to its use in laboratory experiments. It is not as stable as some other compounds, and it may not be able to withstand the high temperatures and pressures used in some experiments. In addition, it may not be able to withstand the harsh chemicals used in some experiments. However, it has several advantages for laboratory experiments, including its relatively low cost and its ability to interact with proteins and enzymes.
Orientations Futures
There are several potential future directions for research involving tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to explore its potential applications in drug development and drug delivery. Another potential direction is to explore its potential uses in the food industry, as it may have applications in food preservation and food safety. Finally, further research could be done to explore its potential uses in the medical field, as it may have applications in the diagnosis and treatment of various diseases.
Méthodes De Synthèse
Tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate can be synthesized using a number of different methods. The most common method is a multi-step synthesis involving the reaction of tert-butyl bromide with piperazine, followed by the addition of a carbamothioylethyl group to the carboxylate group. This method is relatively simple and can be done in a laboratory setting. It has been used to synthesize this compound in bulk quantities, as well as in small quantities for laboratory experiments.
Propriétés
IUPAC Name |
tert-butyl 4-(1-amino-1-sulfanylidenepropan-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2S/c1-9(10(13)18)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFABUBXXUVUTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)N1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

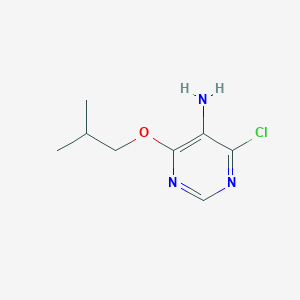
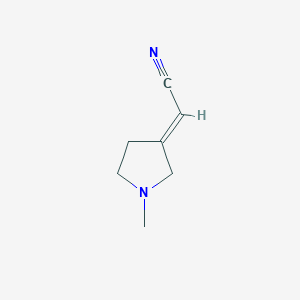

![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)
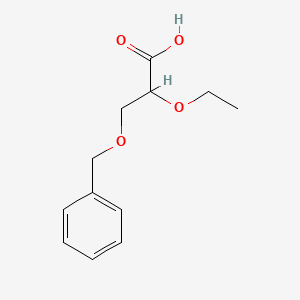

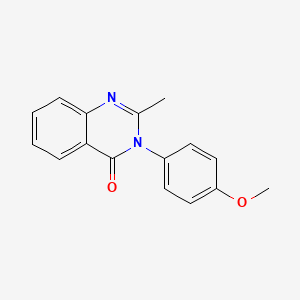
![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)

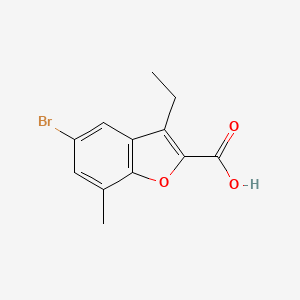
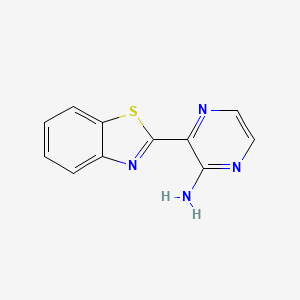
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)
